[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone
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Overview
Description
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone is a complex organic compound with a unique tricyclic structure This compound is characterized by its diazatricycloundecane core, which is fused with a phenyl group and a propylpyrimidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the diazatricycloundecane core, followed by the introduction of the phenyl group and the propylpyrimidinyl methanone moiety. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which [(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, which have unique chemical properties.
Uniqueness
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone stands out due to its tricyclic structure and the presence of both diazatricycloundecane and pyrimidine moieties
Properties
IUPAC Name |
[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-propylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-2-6-20-18(13-24-15-25-20)23(28)27-14-19(16-7-4-3-5-8-16)22-21(27)17-9-11-26(22)12-10-17/h3-5,7-8,13,15,17,19,21-22H,2,6,9-12,14H2,1H3/t19-,21+,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKJSGNDAKBDHU-KSEOMHKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NC=C1C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC=NC=C1C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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